Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
- Starting material: 2-(acetylamino)benzothiophene
- Reagents: Hydrogen peroxide, acetic acid
- Conditions: Room temperature
- Product: 2-(acetylamino)-7-hydroxybenzothiophene
Esterification:
- Starting material: 2-(acetylamino)-7-hydroxybenzothiophene
- Reagents: Ethanol, sulfuric acid
- Conditions: Reflux
- Product: Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the acetylamino and hydroxy groups. The final step involves esterification to introduce the ethyl ester group.
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Preparation of Benzothiophene Core:
- Starting material: 2-bromo-1-phenylethanone
- Reagents: Thiourea, sodium hydroxide
- Conditions: Reflux in ethanol
- Product: 2-aminobenzothiophene
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
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Oxidation:
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Acidic or basic medium
- Products: Oxidized derivatives of the benzothiophene ring
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Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Room temperature or reflux
- Products: Reduced derivatives, such as amines or alcohols
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Substitution:
- Reagents: Halogenating agents (e.g., bromine, chlorine)
- Conditions: Room temperature or reflux
- Products: Halogenated derivatives of the benzothiophene ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Bromine in chloroform
Major Products:
- Oxidized derivatives (e.g., carboxylic acids)
- Reduced derivatives (e.g., amines, alcohols)
- Halogenated derivatives (e.g., bromo-benzothiophenes)
Scientific Research Applications
Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
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Medicinal Chemistry:
- Potential use as a scaffold for drug development
- Investigation of its pharmacological properties
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Organic Synthesis:
- Intermediate in the synthesis of more complex molecules
- Use in the development of new synthetic methodologies
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Biological Studies:
- Study of its interactions with biological targets
- Potential use in the development of bioactive compounds
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Industrial Applications:
- Use as a precursor in the synthesis of specialty chemicals
- Potential applications in materials science
Mechanism of Action
The mechanism of action of Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the hydroxy group can participate in various biochemical reactions. The benzothiophene core provides a stable framework for these interactions.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes
Receptors: Binding to receptors and modulating their activity
Pathways: Involvement in signaling pathways related to its biological effects
Comparison with Similar Compounds
- 2-(acetylamino)-benzothiophene
- 7-hydroxybenzothiophene
- Ethyl benzothiophene-3-carboxylate
Uniqueness:
- The combination of acetylamino, hydroxy, and ethyl ester groups provides unique chemical properties
- Potential for diverse chemical reactions and biological activities
Comparison:
- Compared to 2-(acetylamino)-benzothiophene, the presence of the hydroxy group enhances its reactivity
- Compared to 7-hydroxybenzothiophene, the acetylamino group provides additional sites for interaction with biological targets
- Compared to Ethyl benzothiophene-3-carboxylate, the presence of both acetylamino and hydroxy groups increases its versatility in chemical synthesis and biological applications
This detailed article provides a comprehensive overview of Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H17NO4S, with a molecular weight of approximately 283.34 g/mol. The compound features a benzothiophene core structure that contributes to its unique reactivity and biological properties.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties , particularly against breast cancer cell lines. In vitro tests have demonstrated significant cytotoxic effects:
- IC50 Values : The compound exhibited an IC50 value of 23.2 µM against MCF-7 breast cancer cells, indicating potent activity compared to untreated controls .
The biological activity of this compound involves several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment led to increased early and late apoptotic cell populations .
- Cell Cycle Arrest : The compound caused G2/M phase cell-cycle arrest, suggesting interference with normal cell division processes .
- Autophagy Modulation : While it did not significantly induce autophagic cell death, it inhibited autophagic processes in treated cells .
Comparative Biological Activity
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | C13H15N O3S | Lacks acetyl group; simpler structure |
Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | C13H15N O4S | Different position of keto group |
This compound | C13H17N O4S | Hydroxy group instead of keto |
The presence of the acetylamino and hydroxy groups in this compound enhances its biological reactivity and therapeutic potential compared to similar compounds.
Case Studies and Research Findings
Several research findings have documented the biological effects of this compound:
- Breast Cancer Studies : A study published in MDPI demonstrated that the compound effectively reduced cell viability in MCF-7 cells through apoptosis induction and cell cycle arrest .
- Pharmacokinetics and Pharmacodynamics : Further research is needed to elucidate the pharmacokinetic properties and how the compound interacts with cellular targets to exert its effects.
Properties
IUPAC Name |
ethyl 2-acetamido-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-18-13(17)10-8-5-4-6-9(16)11(8)19-12(10)14-7(2)15/h9,16H,3-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFYSJREFWVJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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